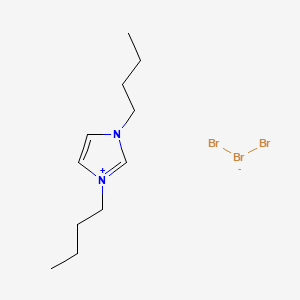![molecular formula C12H12F4O2 B13683558 5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid is an organic compound characterized by the presence of a fluorinated aromatic ring and a pentanoic acid chain. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid typically involves the introduction of the fluorinated aromatic ring into the pentanoic acid structure. One common method is the Friedel-Crafts acylation reaction, where 4-fluoro-2-(trifluoromethyl)benzoyl chloride reacts with pentanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of peroxides or carboxylate derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Functionalized aromatic compounds with new substituents replacing the fluorine atoms.
Scientific Research Applications
5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid is influenced by its ability to interact with specific molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects or biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid
Uniqueness
5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid stands out due to its specific structural features, such as the combination of a pentanoic acid chain with a highly fluorinated aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H12F4O2 |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
5-[4-fluoro-2-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C12H12F4O2/c13-9-6-5-8(3-1-2-4-11(17)18)10(7-9)12(14,15)16/h5-7H,1-4H2,(H,17,18) |
InChI Key |
CXXYXDKVPYUGDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



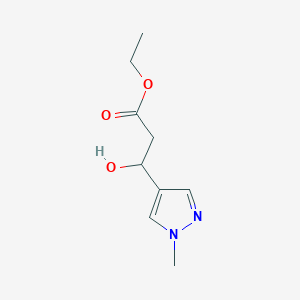
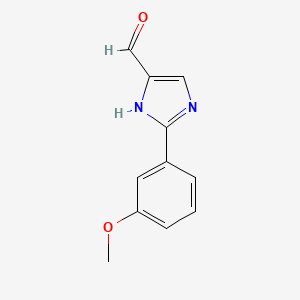
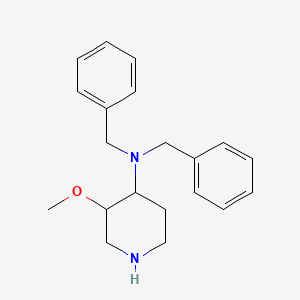
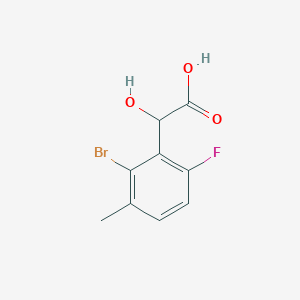


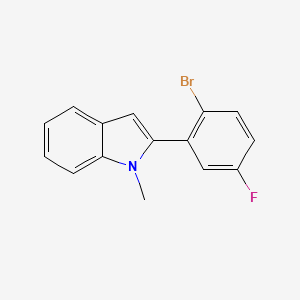

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
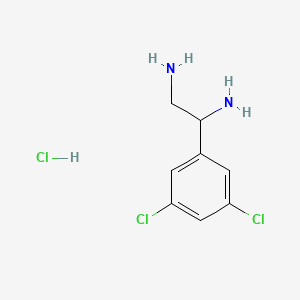
![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
